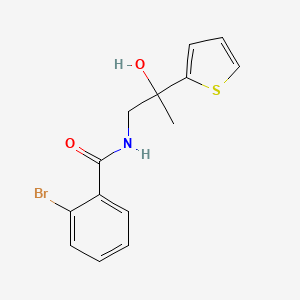

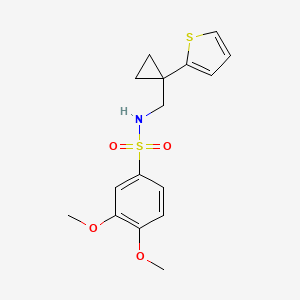

![molecular formula C17H25N5O2 B2924858 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide CAS No. 863448-05-9](/img/structure/B2924858.png)

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide” belongs to the class of organic compounds known as phenylpyrazoles . These compounds contain a pyrazole ring fused to a phenyl group . The pyrazolo[3,4-d]pyrimidine ring system consists of a pyrazole ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds often involves the use of various amines and the antitubercular activity of the resultant compounds . The synthesis of target analogs using this novel synthetic route will be reported elsewhere in due course .Molecular Structure Analysis

The structure of similar compounds has been evaluated using techniques such as X-ray diffraction (XRD) . The molecule of a similar compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

The reaction of similar compounds was complete after stirring at ambient temperature for 72 hours, affording a mixture of nitroxides (presumably, diastereomers) with the major isomer content exceeding 90% .Physical And Chemical Properties Analysis

The molecular weight of a similar compound is 309.4 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 .Applications De Recherche Scientifique

Overview of Pyrazolopyrimidine Scaffolds

Pyrazolopyrimidine scaffolds, similar in structure to the compound , are privileged heterocycles in drug discovery, known for a wide range of medicinal properties such as anticancer, anti-inflammatory, and CNS agents. Their structure-activity relationship (SAR) studies have attracted attention, highlighting the potential for developing drug-like candidates for various disease targets. Medicinal chemists continue to explore these scaffolds for potential drug candidates, underlining the importance of synthetic strategies and significant biological properties along with SAR studies. This exploration is critical in identifying new therapeutic avenues and optimizing existing ones (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, closely related to pyrazolopyrimidines, is crucial in medicinal and pharmaceutical industries due to its synthetic and bioavailability applications. Research emphasizes the importance of hybrid catalysts (organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, etc.) for the synthesis of pyranopyrimidine scaffolds, underscoring the role of diversified catalytic applications in developing lead molecules (Parmar et al., 2023).

Pyrazole Heterocycles Synthesis

Pyrazole moieties, integral to pyrazolopyrimidine structures, are significant in both combinatorial and medicinal chemistry due to their extensive biological activities (anticancer, analgesic, anti-inflammatory, etc.). The synthesis of pyrazole-appended heterocyclic skeletons, utilizing common reagents and conditions, facilitates the creation of bioactive compounds, offering a broad spectrum of therapeutic potentials (Dar & Shamsuzzaman, 2015).

Pyrazolopyrimidines in Medicinal Chemistry

Pyrazolopyrimidines have shown crucial roles in treating various diseases due to their structural resemblance to purines, highlighting their adenosine antagonistic properties. Studies encompassing biochemical and biophysical properties showcase their significance across the central nervous system, cardiovascular system, cancer, and inflammation, pointing towards their broad therapeutic applications (Chauhan & Kumar, 2013).

Cyclodextrin Complexes in Drug Delivery

Cyclodextrins' ability to form inclusion complexes with various molecules, including pyrazolopyrimidines, is leveraged in drug-delivery applications to improve solubility, drug-release profiles, and antimicrobial activity. This demonstrates the versatility of cyclodextrins in enhancing the therapeutic efficacy of drugs through complexation (Boczar & Michalska, 2022).

Mécanisme D'action

Similar compounds have been found to inhibit certain protein tyrosine kinases . Results indicated that similar compounds had the capability to interact with amino acid residues such as Trp352, Tyr139, and Asn73 in the active pocket of a certain protein, creating strong hydrophobic interactions and thus obstructing the protein’s self-assembly .

Safety and Hazards

Orientations Futures

The synthesis of target analogs using a novel synthetic route and their biological activity will be reported elsewhere in due course . We demonstrate that two compounds are able to synergize with chemotherapy in a resistant cell line and patient-derived tumor spheroids, indicating their suitability for future in vivo proof of concept experiments .

Propriétés

IUPAC Name |

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c1-17(2,3)22-15-13(9-19-22)16(24)21(11-18-15)10-14(23)20-12-7-5-4-6-8-12/h9,11-12H,4-8,10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKARGCUWBHEYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

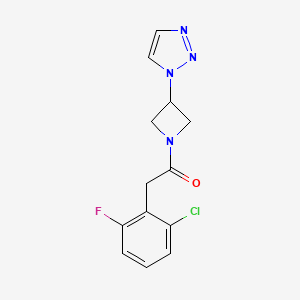

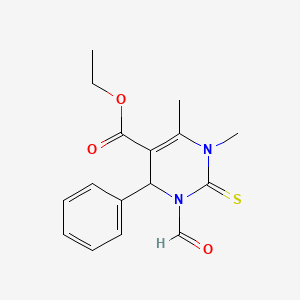

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2924776.png)

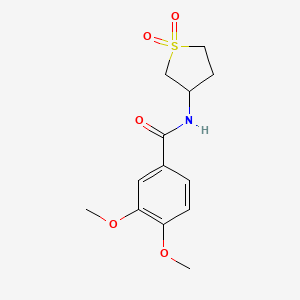

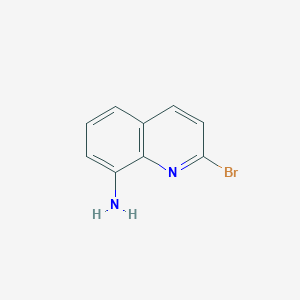

![N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2924780.png)

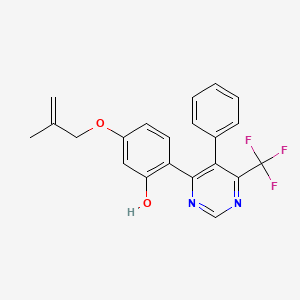

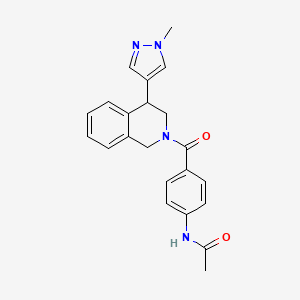

![Ethyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2924785.png)

![5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2924787.png)

![N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924790.png)

![2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2924794.png)